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molecular formula C8H9NO2 B1267525 3-(Pyridin-4-yl)propanoic acid CAS No. 6318-43-0

3-(Pyridin-4-yl)propanoic acid

Cat. No. B1267525
M. Wt: 151.16 g/mol
InChI Key: WSXGQYDHJZKQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608716B2

Procedure details

A solution of ethyl 3-(pyridin-4-yl)propionate (17.14 g, 96 mmol; synthesized according to WO, A, 01/42244) in aqueous sodium hydroxide (2N, 100 ml) was heated under reflux for 1 hour, cooled, then adjusted pH 4 to 5 with conc. sulfuric acid, filtered to give precipitates which were washed with water, and then with hexane, and dried to afford 3-(pyridin-4-yl)propionic acid (10.15 g, 70%) as crystals.
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][C:9]([O:11]CC)=[O:10])=[CH:3][CH:2]=1.S(=O)(=O)(O)O>[OH-].[Na+]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.14 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
precipitates which
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with hexane, and dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.15 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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